

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of OD38

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Compound of Interest

Compound Name: OD38

Cat. No.: B609713

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This document provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of **OD38**, a novel therapeutic agent. The information is intended for researchers, scientists, and professionals involved in drug development, offering a detailed examination of the compound's behavior in biological systems.

Pharmacokinetics

Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). Understanding these processes is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety.

The following tables summarize the key pharmacokinetic parameters of **OD38** observed in preclinical animal models.

Table 1: Single-Dose Intravenous (IV) Pharmacokinetics of **OD38** in Sprague-Dawley Rats (n=6)

Parameter	Mean ± SD	Units
Half-Life ($t_{1/2}$)	8.2 ± 1.5	hours
Clearance (CL)	0.5 ± 0.1	L/hr/kg
Volume of Distribution (Vd)	5.8 ± 0.9	L/kg
Cmax	1250 ± 210	ng/mL
AUC(0-inf)	2500 ± 450	ng*hr/mL

Table 2: Single-Dose Oral (PO) Pharmacokinetics of **OD38** in Beagle Dogs (n=4)

Parameter	Mean ± SD	Units
Half-Life ($t_{1/2}$)	12.5 ± 2.1	hours
Tmax	2.0 ± 0.5	hours
Cmax	890 ± 150	ng/mL
AUC(0-inf)	10680 ± 1800	ng*hr/mL
Oral Bioavailability (F%)	75 ± 8	%

Protocol 1: Intravenous Pharmacokinetic Study in Rats

- Subjects: Male Sprague-Dawley rats (250-300g).
- Dosing: A single 10 mg/kg dose of **OD38** was administered intravenously via the tail vein.
- Sampling: Blood samples (approximately 0.2 mL) were collected from the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
- Analysis: Plasma concentrations of **OD38** were determined using a validated LC-MS/MS method.
- Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

Protocol 2: Oral Pharmacokinetic Study in Dogs

- Subjects: Male Beagle dogs (10-12 kg), fasted overnight.
- Dosing: A single 20 mg/kg oral dose of **OD38** was administered via gavage.
- Sampling: Blood samples (approximately 1 mL) were collected from the cephalic vein at pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose.
- Analysis: Plasma concentrations of **OD38** were determined using a validated LC-MS/MS method.
- Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis. Oral bioavailability was calculated relative to a 5 mg/kg IV dose.

Pharmacodynamics

Pharmacodynamics involves the study of the biochemical and physiological effects of drugs on the body, including their mechanism of action and the relationship between drug concentration and effect.

The pharmacodynamic effects of **OD38** have been characterized through a series of in vitro and in vivo studies.

Table 3: In Vitro Potency of **OD38**

Assay	Cell Line	Parameter	Value
Target Enzyme Inhibition	Recombinant Human Enzyme	IC50	15 nM
Cell Proliferation	MCF-7	GI50	120 nM
Apoptosis Induction	HCT116	EC50	250 nM

Table 4: In Vivo Target Engagement of **OD38** in a Mouse Xenograft Model

Dose (mg/kg, PO)	Target Inhibition (%) at 4hr	Tumor Growth Inhibition (%) at Day 14
10	45 ± 8	30 ± 6
30	78 ± 12	65 ± 9
100	92 ± 5	88 ± 7

Protocol 3: In Vitro Cell Proliferation Assay

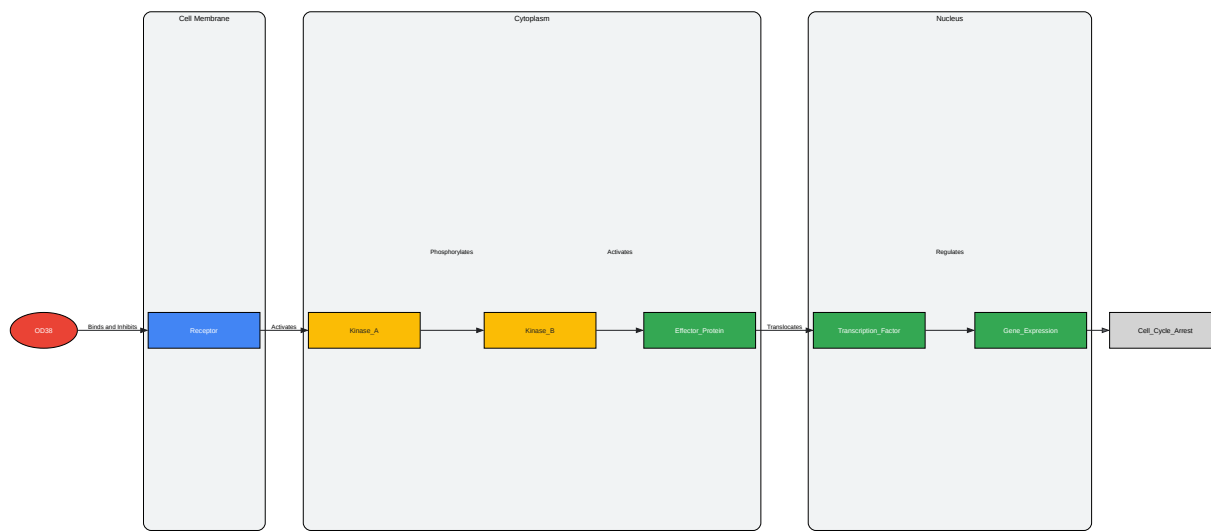
- Cell Line: MCF-7 breast cancer cells.
- Method: Cells were seeded in 96-well plates and treated with increasing concentrations of **OD38** for 72 hours.
- Analysis: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.
- Data Analysis: The GI50 (concentration causing 50% growth inhibition) was calculated by fitting the dose-response data to a four-parameter logistic curve.

Protocol 4: Mouse Xenograft Model for In Vivo Efficacy

- Model: Female athymic nude mice were subcutaneously implanted with HCT116 colon cancer cells.
- Treatment: Once tumors reached an average volume of 150-200 mm³, mice were randomized and treated daily with vehicle or **OD38** at the indicated doses via oral gavage.
- Endpoints: Tumor volumes were measured twice weekly. At the end of the study, tumors were collected for target engagement analysis via Western blot.
- Data Analysis: Tumor growth inhibition was calculated as the percentage difference in mean tumor volume between treated and vehicle groups.

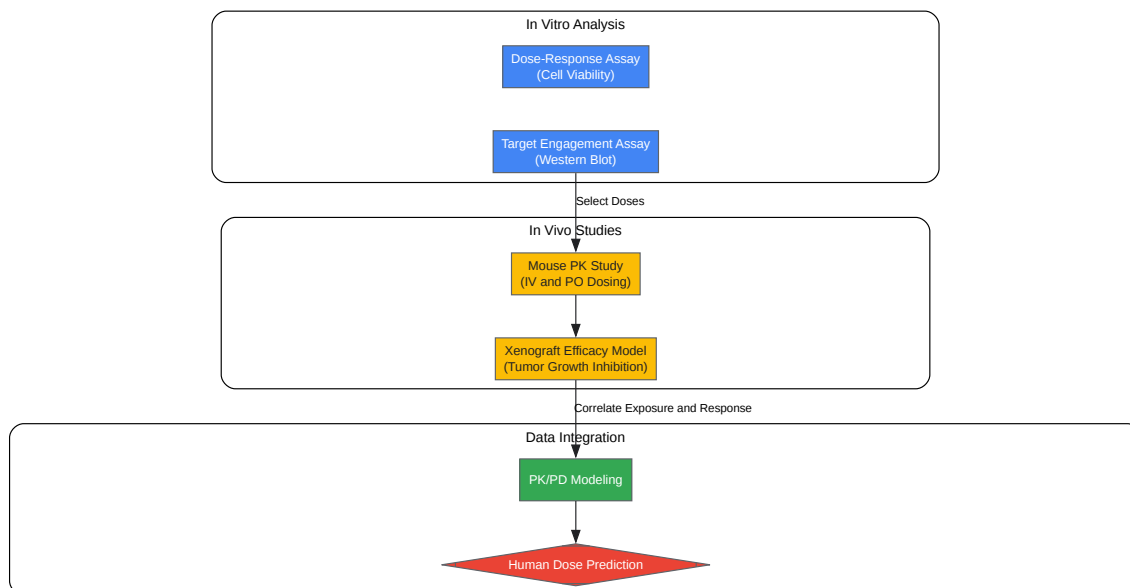
Visualizations

Visual diagrams are provided below to illustrate the proposed signaling pathway of **OD38** and a representative experimental workflow.



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Caption: Proposed signaling pathway for **OD38**'s mechanism of action.



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Caption: Integrated workflow for preclinical PK/PD assessment.

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